(2,3-dimethylcyclohexyl)urea
Overview
Description
(2,3-Dimethylcyclohexyl)urea is an organic compound with the molecular formula C9H18N2O. It is a derivative of urea, where the urea moiety is substituted with a 2,3-dimethylcyclohexyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-dimethylcyclohexyl)urea can be achieved through several methods. One common approach involves the nucleophilic addition of amines to isocyanates. For instance, the reaction of 2,3-dimethylcyclohexylamine with an isocyanate can yield this compound . Another method involves the reaction of primary amides with phenyliodine diacetate (PIDA) in the presence of an ammonia source, such as ammonium carbamate, in methanol .
Industrial Production Methods
Industrial production of N-substituted ureas, including this compound, often involves the use of phosgene or its derivatives. due to the toxic nature of phosgene, alternative methods such as the use of carbamoyl chlorides or isocyanates are preferred .
Chemical Reactions Analysis
Types of Reactions
(2,3-Dimethylcyclohexyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the urea moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted ureas, amines, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2,3-Dimethylcyclohexyl)urea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of (2,3-dimethylcyclohexyl)urea involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Disubstituted Ureas: These compounds have similar structures but different substituents on the urea moiety.
Thiourea Derivatives: These compounds have a sulfur atom replacing the oxygen in the urea group and exhibit different chemical properties.
Uniqueness
(2,3-Dimethylcyclohexyl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 2,3-dimethylcyclohexyl group provides steric hindrance and influences its reactivity and interaction with molecular targets .
Properties
IUPAC Name |
(2,3-dimethylcyclohexyl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-6-4-3-5-8(7(6)2)11-9(10)12/h6-8H,3-5H2,1-2H3,(H3,10,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDAOVXMPOTUJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1C)NC(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501306864 | |
Record name | N-(2,3-Dimethylcyclohexyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501306864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
953807-02-8 | |
Record name | N-(2,3-Dimethylcyclohexyl)urea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=953807-02-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2,3-Dimethylcyclohexyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501306864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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